molecular formula C7H6FNO2 B3046213 6-Fluoro-5-methylpicolinic acid CAS No. 1211524-30-9

6-Fluoro-5-methylpicolinic acid

Cat. No.: B3046213
CAS No.: 1211524-30-9
M. Wt: 155.13
InChI Key: GXZVDBKRRFNZSN-UHFFFAOYSA-N
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Description

6-Fluoro-5-methylpicolinic acid is a heterocyclic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . It is a derivative of picolinic acid, where the pyridine ring is substituted with a fluorine atom at the 6th position and a methyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-5-methylpicolinic acid typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using cost-effective starting materials and ensuring high yield and purity through controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acid derivatives, while substitution reactions can introduce different functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methylpicolinic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 6-Fluoro-5-methylpyridine-2-carboxylic acid
  • 3-Fluoro-6-methylpicolinic acid
  • 5-Fluoropicolinic acid

Comparison: 6-Fluoro-5-methylpicolinic acid is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the fluorine atom at the 6th position enhances its reactivity and potential biological activity .

Properties

IUPAC Name

6-fluoro-5-methylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-2-3-5(7(10)11)9-6(4)8/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZVDBKRRFNZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855919
Record name 6-Fluoro-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-30-9
Record name 6-Fluoro-5-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-5-methylpyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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